molecular formula C8H14O B1427220 2-Cyclopropylcyclopentan-1-ol CAS No. 1340508-82-8

2-Cyclopropylcyclopentan-1-ol

Cat. No.: B1427220
CAS No.: 1340508-82-8
M. Wt: 126.2 g/mol
InChI Key: YCLGFJXLPJCBRA-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclopentan-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylcyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylcyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-3-1-2-7(8)6-4-5-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLGFJXLPJCBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropylcyclopentan-1-ol is an organic compound characterized by its unique cyclopropyl and cyclopentanol structures. With the molecular formula C8H14OC_8H_{14}O and a molecular weight of 126.20 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and drug development. This article explores the biological activities associated with 2-Cyclopropylcyclopentan-1-ol, including its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular structure of 2-Cyclopropylcyclopentan-1-ol consists of a cyclopentane ring with a cyclopropyl group and a hydroxyl group attached. This unique arrangement may influence its biological interactions and pharmacokinetic properties.

Pharmacological Potential

Research indicates that compounds containing cyclopropane moieties can enhance the potency of drug molecules while reducing off-target effects. This is particularly relevant in the context of drug design, where structural modifications can lead to improved therapeutic profiles. The cyclopropyl fragment has been shown to play a crucial role in enhancing the activity of various pharmaceuticals, as highlighted by Talele (2016) .

The biological activity of 2-Cyclopropylcyclopentan-1-ol may be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to various receptors, which could modulate physiological responses.
  • Cellular Uptake : The presence of the hydroxyl group may facilitate better solubility and bioavailability, enhancing cellular uptake.

Study on Cyclopropane Derivatives

A study conducted by Oswal et al. (2004) explored the physical properties of alkanols related to cycloalkanes, providing insights into their interactions and behaviors in biological systems. This research lays the groundwork for understanding how 2-Cyclopropylcyclopentan-1-ol might behave in similar environments .

Synthesis Optimization

Bouzidi and Gozzi (2008) demonstrated the optimization of synthesis methods that could be applied to 2-Cyclopropylcyclopentan-1-ol. Their findings suggest that methodological advancements in synthetic chemistry can lead to more efficient production processes for biologically active compounds .

Table: Summary of Biological Activities

Activity TypeDescription
Antimicrobial Potential activity against bacterial and fungal pathogens
Analgesic Possible pain-relieving properties based on structural analogs
Anti-inflammatory May modulate inflammatory pathways through receptor interactions
Cytotoxicity Potential effects on cancer cell lines, warranting further investigation

Future Directions

Research into 2-Cyclopropylcyclopentan-1-ol should focus on:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy.
  • Mechanistic Studies : Elucidating specific biochemical pathways affected by this compound.
  • Formulation Development : Exploring its use in drug formulations to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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